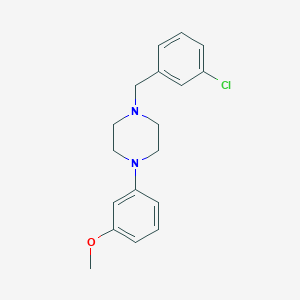
N-(2-benzylphenyl)-N'-(4-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzylphenyl)-N'-(4-methoxyphenyl)thiourea, also known as benzyl-methoxyphenyl-thiourea (BMPT), is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMPT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
BMPT exerts its anti-cancer effects by inhibiting the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. BMPT has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Biochemical and Physiological Effects
BMPT has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. BMPT has also been found to inhibit the replication of various viruses, including influenza virus and HIV.
Vorteile Und Einschränkungen Für Laborexperimente
BMPT has several advantages as a potential therapeutic agent, including its low toxicity and high efficacy. However, its limitations include its low solubility in water, which can make it difficult to administer in certain forms.
Zukünftige Richtungen
There are several future directions for the research on BMPT. One potential area of research is the development of more efficient synthesis methods for BMPT, which could lead to increased availability and lower costs. Another area of research is the investigation of the potential use of BMPT in combination with other drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of BMPT and its potential therapeutic applications.
Synthesemethoden
BMPT can be synthesized through the reaction of 4-methoxybenzyl chloride and 2-aminobenzyl thiourea in the presence of a base such as potassium carbonate. This reaction results in the formation of BMPT as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
BMPT has been the subject of various scientific research studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. BMPT has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
1-(2-benzylphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-24-19-13-11-18(12-14-19)22-21(25)23-20-10-6-5-9-17(20)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMFMUFHJEDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)


![N',N''-1,2-ethanediylidenebis[2-(4-iodophenoxy)acetohydrazide]](/img/structure/B5736741.png)

![7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5736772.png)


![3-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5736797.png)
![3-{[4-(dimethylamino)benzylidene]amino}-2-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5736802.png)

![3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5736810.png)
![N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5736813.png)
